Fmoc-(S)-thiazolidine-2-carboxylic acid

Description

Chemical Structure and Nomenclature

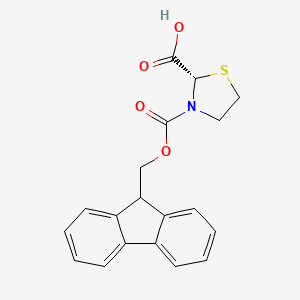

Fmoc-(S)-thiazolidine-2-carboxylic acid is a chiral amino acid derivative featuring a thiazolidine ring system fused to a carboxylic acid group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. Its systematic IUPAC name is (2S)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-2-carboxylic acid . The molecular formula is C₁₉H₁₇NO₄S , with a molecular weight of 355.41 g/mol .

The structural backbone consists of:

- A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).

- An Fmoc group attached to the nitrogen atom.

- A carboxylic acid substituent at the C2 position.

Key identifiers include:

- SMILES : C1C@HC(=O)O.

- InChIKey : HUWNZLPLVVGCMO-QGZVFWFLSA-N.

- CAS Registry Numbers : 1366384-03-3 (primary), 1217481-34-9 (alternate).

Common synonyms include Fmoc-(S)-thiazolidine-2-carboxylate and N-Fmoc-(S)-thiazolidine-2-carboxylic acid.

Stereochemistry and Configuration

The compound’s S-configuration at the C2 position is critical for its biological and synthetic utility. The thiazolidine ring adopts a puckered conformation , with the Fmoc group and carboxylic acid occupying axial and equatorial positions, respectively. This stereochemistry influences:

- Peptide backbone geometry : The rigid thiazolidine ring restricts rotational freedom, enabling precise control over peptide tertiary structures.

- Ligation efficiency : The S-configuration enhances compatibility with native chemical ligation (NCL) protocols, particularly in glycopeptide synthesis.

Comparative studies of enantiomers (R vs. S) reveal divergent reactivity profiles. For example, the S-form exhibits 20–30% faster coupling rates in solid-phase peptide synthesis compared to its R-counterpart.

Physical Properties and Characteristics

Table 1: Physical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 151–159°C | |

| Solubility | Soluble in DMSO, DMF; sparingly in MeOH | |

| Optical Rotation ([α]ᴅ²⁵) | +12.5° (c = 1, DMF) | |

| LogP (Partition Coefficient) | 2.1 (predicted) |

Spectral Characteristics :

- ¹H NMR (DMSO-d₆): δ 7.89 (d, Fmoc aromatic), 4.45 (m, CH-thiazolidine), 3.15 (t, S-CH₂).

- IR (KBr): 1720 cm⁻¹ (C=O, Fmoc), 1685 cm⁻¹ (C=O, carboxylic acid).

- MS (ESI+) : m/z 356.1 [M+H]⁺.

The compound exhibits pH-dependent stability , with optimal storage at 2–8°C under anhydrous conditions.

Historical Development and Discovery

The Fmoc group was first introduced by Carpino and Han in 1970 as a base-labile protecting group for amine functionalities. Its application to thiazolidine systems emerged in the 1990s, driven by demand for orthogonal protection strategies in peptide synthesis.

Key milestones include:

- 1994 : Initial reports of Fmoc-thiazolidine derivatives in NCL by Dawson et al., enabling chemoselective ligation of unprotected peptide fragments.

- 2001 : Structural optimization of this compound for improved coupling yields in automated synthesizers.

- 2015 : Adoption in glycopeptide antibiotic synthesis, leveraging its stability under acidic conditions.

Advances in asymmetric synthesis (e.g., chiral auxiliaries, enzymatic resolution) have streamlined production, with current methods achieving >99% enantiomeric excess.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHICFRRDSXAJA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazolidine Ring

- Starting Material: The (S)-configuration cysteine derivative is used as the chiral source.

- Condensation Reaction: The thiol group of cysteine reacts with an aldehyde (commonly formaldehyde or benzaldehyde derivatives) under mild acidic conditions to form the thiazolidine ring.

- Reaction Conditions: Typically conducted in aqueous or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures.

- Yield and Stereochemistry: The reaction proceeds with retention of stereochemistry at the α-carbon, yielding the (S)-thiazolidine ring system.

Fmoc Protection of the Amino Group

- Reagents: Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) is used to protect the free amino group.

- Base: A mild base such as sodium bicarbonate or triethylamine is employed to neutralize the HCl generated during the reaction.

- Solvent: Common solvents include dioxane-water mixtures or DMF.

- Procedure: The thiazolidine intermediate is dissolved in solvent, cooled if necessary, and treated with Fmoc-Cl under stirring. The reaction is monitored by TLC or HPLC.

- Purification: The product is purified by recrystallization or chromatographic methods such as reverse-phase HPLC.

- The Fmoc-(S)-thiazolidine-2-carboxylic acid is compatible with Fmoc-based SPPS, allowing its incorporation into peptides.

- Resin Loading: The amino acid derivative is loaded onto solid supports such as 2-chlorotrityl chloride resin or rink amide resin using standard coupling agents like HCTU or HATU.

- Coupling Conditions: Coupling is typically performed in DMF with bases such as collidine or DIEA, ensuring efficient attachment to the resin.

- Thiazolidine Ring Stability: The thiazolidine ring remains stable under Fmoc deprotection conditions (20% piperidine in DMF), allowing selective manipulation later in the synthesis.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazolidine Formation | Cysteine + Aldehyde (e.g., formaldehyde) | 1-12 h | RT | 80-95 | Mild acidic conditions, aqueous media |

| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or Et3N), DMF/dioxane | 1-4 h | 0–25 °C | 85-90 | Monitored by HPLC, purified by RP-HPLC |

| Resin Loading | HCTU/HATU, collidine/DIEA, DMF | 1-24 h | RT | 90-98 | Standard SPPS coupling protocol |

- Thiazolidinone Formation on Resin: In some protocols, the thiazolidine ring is formed directly on the resin-bound cysteine after deprotection of thiol protecting groups, using reagents like 1,1'-carbonyldiimidazole (CDI) and DIEA in DMF at room temperature for 12–24 hours. This on-resin cyclization enhances purity and yield by minimizing side reactions.

- External-Thiol-Free Thioesterification: Recent methods employ cysteinylprolyl imide intermediates to generate peptide C-terminus thioesters compatible with Fmoc chemistry, avoiding external thiols and improving reaction efficiency.

- Sakakura et al. demonstrated that molybdenum(VI)-catalyzed dehydrative cyclization of cysteine dipeptides efficiently forms thiazolidine rings with minimal epimerization (<6%), highlighting the importance of catalyst choice for stereochemical control.

- Microwave-assisted solvent-free methods have been developed for arylated thiazolines, which may inspire analogous approaches for thiazolidine derivatives, improving reaction speed and environmental footprint.

- The use of carbonyldiimidazole (CDI) and DIEA for on-resin thiazolidinone formation has been shown to be effective, with reaction times of 12–24 hours at room temperature, yielding high-purity products suitable for subsequent peptide synthesis steps.

The preparation of this compound involves well-established condensation of cysteine derivatives with aldehydes to form the thiazolidine ring, followed by Fmoc protection of the amino group. Both solution-phase and on-resin methods are employed, with recent advances focusing on catalyst-mediated cyclizations and external-thiol-free approaches to improve efficiency and stereochemical fidelity. These methods are compatible with Fmoc-SPPS, enabling the synthesis of peptides containing thiazolidine-protected cysteine residues with high purity and yield.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the α-amine for subsequent peptide coupling.

-

Mechanism : Base-induced β-elimination releases dibenzofulvene and CO₂, regenerating the free amine .

-

Side Reactions :

Thiazolidine Ring-Opening Reactions

The thiazolidine ring undergoes acid-catalyzed or Pd-mediated cleavage to generate reactive intermediates.

Acid-Catalyzed Hydrolysis

| Reagent | pH | Product | Application |

|---|---|---|---|

| 0.1% TFA/DCM | 2.0 | α-Oxo aldehyde | Oxime ligation for bioconjugation . |

| Methoxyamine·HCl (0.5 M) | 4.0 | Free cysteine (Cys) | Native chemical ligation (NCL) . |

-

Mechanism : Protonation of the thiazolidine sulfur followed by nucleophilic attack by water or methoxyamine .

Pd(II)-Mediated Deprotection

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| PdCl₂ (1 eq) | 0.1% TFA/H₂O (pH 2) | 2 hrs | >90% |

Peptide Coupling Reactions

Fmoc-Thz-OH participates in standard SPPS coupling protocols:

| Coupling Agent | Activator | Solvent | Efficiency |

|---|---|---|---|

| DIC | HOBt | DMF | >98% |

| EDCI | OxymaPure | NMP | >99% |

-

Racemization Risk : <0.5% when coupled at 0°C using DIC/HOBt.

-

Side Reactions : Thiazolidine ring stability ensures no undesired opening during coupling .

Bioconjugation via Oxime Ligation

The α-oxo aldehyde generated from Thz reacts with aminooxyacetyl peptides:

| Component | Molar Ratio | Reaction Time | Yield |

|---|---|---|---|

| Aminooxyacetyl peptide | 1.2 eq | 12 hrs | 85–92% |

| PdCl₂ (catalyst) | 0.1 eq | 2 hrs | 90% |

Thermal Stability

-

Stable at ≤25°C in DMF; decomposes at >40°C (5% loss/hour).

Racemization

| Condition | d-Thz Formation |

|---|---|

| 20% piperidine/DMF, 25°C, 1 hr | <1% |

| 2% DBU/DMF, 25°C, 30 min | 2.5% |

Thiol-Disulfide Exchange

Comparative Reactivity Table

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-thiazolidine-2-carboxylic acid is predominantly utilized in Fmoc solid-phase peptide synthesis (SPPS) . This method has become the standard for synthesizing peptides due to its efficiency and the high quality of the resulting products. The Fmoc group allows for easy deprotection under mild conditions, making it suitable for sensitive molecules.

Advantages of Fmoc SPPS:

- Compatibility with Modified Peptides: The Fmoc strategy supports the incorporation of various modifications, such as phosphorylation and glycosylation, which are critical for biological activity .

- Automation Friendly: The process can be automated, reducing labor costs and increasing throughput in peptide production .

Drug Development

This compound plays a crucial role in drug design . It is employed in the synthesis of novel pharmaceuticals that target specific biological pathways. By facilitating the creation of diverse peptide libraries, researchers can explore new therapeutic options.

Case Study: Novel Anticancer Agents

In recent studies, Fmoc derivatives have been used to develop peptide-based anticancer agents that exhibit improved selectivity and lower toxicity compared to traditional chemotherapeutics. These compounds leverage the unique properties of thiazolidine derivatives to enhance binding affinity to target proteins involved in tumor progression .

Bioconjugation

The compound is valuable in bioconjugation processes , where it aids in attaching biomolecules to surfaces or other molecules. This capability enhances drug delivery systems by improving the pharmacokinetics and bioavailability of therapeutic agents.

Applications:

- Targeted Drug Delivery: Bioconjugates formed with this compound have shown promise in delivering drugs specifically to cancer cells, minimizing side effects on healthy tissues .

- Diagnostic Tools: The compound is also used in developing biosensors that detect specific biomolecules, aiding in early disease diagnosis .

Research in Organic Chemistry

Researchers utilize this compound to explore new synthetic routes and methodologies within organic chemistry. Its ability to act as a protecting group allows chemists to develop complex molecules without interference from other functional groups.

Innovative Synthetic Routes:

Recent advancements have demonstrated the use of this compound in synthesizing cyclic peptides and other complex structures that are difficult to achieve with traditional methods .

Analytical Chemistry

In analytical applications, this compound is employed in chromatography techniques to separate and identify complex mixtures. Its distinct chemical properties facilitate the analysis of various biochemical substances.

Example:

The compound has been utilized in high-performance liquid chromatography (HPLC) methods for quantifying peptide concentrations in biological samples, providing essential data for pharmacokinetic studies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in Fmoc SPPS | High yield, compatibility with modifications |

| Drug Development | Facilitates synthesis of novel pharmaceuticals | Improved selectivity and reduced toxicity |

| Bioconjugation | Aids attachment of biomolecules for enhanced drug delivery | Targeted delivery, improved pharmacokinetics |

| Research in Organic Chem | Explores new synthetic routes | Enables complex molecule synthesis |

| Analytical Chemistry | Employed in chromatography for peptide analysis | Accurate quantification of biochemical samples |

Mechanism of Action

The mechanism of action of Fmoc-(S)-thiazolidine-2-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for the sequential addition of amino acids to form peptides. The thiazolidine ring provides additional stability and reactivity, making the compound a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Thiazolidine Isomers: 2- vs. 4-Carboxylic Acid Derivatives

Fmoc-(S)-thiazolidine-2-carboxylic acid differs from its positional isomer, Fmoc-(S)-thiazolidine-4-carboxylic acid, in the placement of the carboxylic acid group (C2 vs. C4). This structural variation significantly impacts enzymatic interactions. For example, unprotected thiazolidine-2-carboxylic acid acts as a superior substrate for D-amino acid oxidase compared to thiazolidine-4-carboxylic acid, with catalytic efficiencies ($k{\text{cat}}/Km$) 2–3 times higher at pH 8.5 . The 2-carboxylic acid isomer also generates α-thiazoline-2-carboxylic acid upon oxidation, a product critical in enzymatic assays .

Proline and Pyrrolidine Derivatives

- Fmoc-Proline: Proline’s five-membered pyrrolidine ring lacks sulfur, leading to tighter conformational constraints. Fmoc-proline is widely used in peptide synthesis to induce β-turns.

- Fmoc-Piperidine-2-carboxylic Acid : Six-membered piperidine rings (e.g., Fmoc-pipecolic acid) exhibit slower coupling kinetics in SPPS due to increased steric hindrance compared to five-membered thiazolidines .

Enzymatic Activity and Substrate Specificity

Unprotected thiazolidine-2-carboxylic acid demonstrates notable activity as a substrate for D-amino acid oxidase (DAAO). Key findings include:

- Turnover Numbers: At pH 8.5, thiazolidine-2-carboxylic acid has a turnover number ($k{\text{cat}}$) of 326 s$^{-1}$, surpassing D-proline ($k{\text{cat}} = 280$ s$^{-1}$) .

| Compound | $k_{\text{cat}}$ (s$^{-1}$) | $K_m$ (μM) | $k{\text{cat}}/Km$ (s$^{-1}$·μM$^{-1}$) | pH |

|---|---|---|---|---|

| Thiazolidine-2-carboxylic acid | 326 | 5.6 | 58.2 | 8.5 |

| D-Proline | 280 | 8.2 | 34.1 | 8.5 |

| Thiazolidine-4-carboxylic acid | 95 | 12.4 | 7.7 | 8.5 |

Coupling Efficiency and Deprotection

- Coupling Conditions : this compound requires 3 equivalents of coupling reagent (e.g., HBTU) and elevated temperatures (75°C) for optimal efficiency, similar to Fmoc-(1S,2S)-ACHC . In contrast, Fmoc-proline couples efficiently at room temperature due to lower steric demand.

- Deprotection: The Fmoc group is removed using 2% piperidine/2% DBU in DMF at 75°C for 10 minutes, consistent with other Fmoc-amino acids .

Stability and Handling

- Ester Derivatives : Ethyl esters of thiazolidine-2-carboxylic acid racemize under acidic conditions, complicating hydrolysis . This contrasts with Fmoc-proline esters, which are more stable.

- Solid-Phase Synthesis : this compound exhibits comparable stability to Fmoc-proline during SPPS but requires careful handling to prevent thiazolidine ring oxidation .

Biological Activity

Fmoc-(S)-thiazolidine-2-carboxylic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an analog of proline. This compound has been studied for its potential therapeutic effects, including anticancer properties and its role as an inhibitor in various biochemical pathways.

Structure and Properties

This compound is characterized by the presence of a thiazolidine ring and a carboxylic acid functional group. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective agent for the amino acid, facilitating selective deprotection during synthesis. Its chemical formula is with a CAS number of 1366384-03-3 .

The biological activity of this compound is primarily linked to its ability to inhibit proline incorporation into polypeptides. It functions as a competitive inhibitor in protein synthesis systems, impacting the activity of aminoacyl-tRNA synthetases in both prokaryotic and eukaryotic organisms . This inhibition can lead to alterations in cellular processes, including apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of thiazolidine derivatives against various cancer cell lines. For instance, compounds related to thiazolidine-4-carboxylic acids have demonstrated significant cytotoxicity against melanoma and prostate cancer cells. In one study, derivatives showed GI50 values ranging from 0.12 μM to 10.9 μM across different cancer types .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| 1a | Leukemia (CCRF-CEM) | 0.12 | Cytotoxicity |

| 1b | Colon (HCC-15) | 10.9 | Cytotoxicity |

| 3id | Melanoma (B16-F1) | Not specified | Apoptosis induction |

| 16f | HepG2 | 6.19 | VEGFR-2 inhibition |

| 25e | A549 | 11.73 | c-Met inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolidine ring and substituents significantly affect the biological activity of these compounds. For example, specific aryl substitutions on the thiazolidine ring have been shown to enhance antiproliferative activity against cancer cells .

Tyrosinase Inhibition

Additionally, some derivatives of thiazolidine compounds have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. One study reported that certain thiazolidine derivatives could inhibit tyrosinase activity by up to 66.47%, suggesting potential applications in skin whitening and pigmentation disorders .

Case Study 1: Prostate Cancer

In vitro studies demonstrated that this compound derivatives exhibited selective growth inhibition in prostate cancer cell lines such as DU 145 and PC-3. The most potent derivatives were further evaluated for their effects on cell cycle progression and apoptosis induction.

Case Study 2: Melanoma

Another study focused on melanoma cell lines where specific thiazolidine derivatives were shown to induce apoptosis effectively, evidenced by increased sub-G1 phase populations in flow cytometry analyses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-(S)-thiazolidine-2-carboxylic acid using solid-phase peptide synthesis (SPPS)?

- Methodology :

- Use Fmoc-SPPS protocols with a preloaded resin. Activate the carboxyl group of this compound using coupling agents like HBTU or HATU in the presence of DIPEA.

- Deprotect the Fmoc group with 20% piperidine in DMF, and monitor coupling efficiency via Kaiser or chloranil tests.

- Optimize reaction time (typically 1–2 hours) to minimize side reactions, such as epimerization or aggregation, especially in sequences prone to β-sheet formation .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology :

- Store the compound at –20°C in a desiccated environment to prevent hydrolysis of the thiazolidine ring or Fmoc group.

- Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid moisture-induced degradation.

- Monitor purity via HPLC or LC-MS before use, as impurities can accelerate decomposition .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) for high-resolution separation.

- For bulk purification, use flash chromatography with silica gel and ethyl acetate/hexane mixtures.

- Confirm identity via -NMR (e.g., characteristic Fmoc aromatic protons at 7.3–7.8 ppm) and mass spectrometry .

Advanced Research Questions

Q. How does the thiazolidine ring in this compound influence peptide secondary structure and aggregation?

- Methodology :

- The thiazolidine ring imposes conformational constraints, favoring turn or helical structures. Compare CD spectra of peptides synthesized with and without the thiazolidine moiety.

- To assess aggregation, perform dynamic light scattering (DLS) or Thioflavin T assays. The ring’s rigidity may reduce β-sheet formation, as seen in pseudo-proline derivatives .

- Note: Contradictions in conformational effects may arise depending on peptide sequence; always validate with structural data (e.g., X-ray crystallography) .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

- Methodology :

- Use low-basicity coupling agents (e.g., COMU) and maintain reaction temperatures below 25°C.

- Add additives like Oxyma Pure to suppress racemization.

- Monitor enantiomeric purity via chiral HPLC or Marfey’s reagent derivatization .

Q. How can this compound be utilized in the design of metabolically stable peptide therapeutics?

- Methodology :

- The thiazolidine ring enhances resistance to proteolytic cleavage. Test stability in serum or trypsin solutions via HPLC over 24–48 hours.

- Compare pharmacokinetic profiles (e.g., half-life) of modified vs. unmodified peptides in animal models.

- For targeted delivery, conjugate with cell-penetrating motifs (e.g., TAT peptide) and assess uptake via flow cytometry .

Q. What analytical techniques resolve contradictions in reported bioactivity data for thiazolidine-containing peptides?

- Methodology :

- Replicate studies under controlled conditions (pH, temperature, solvent).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like NMDA receptors or hDM2.

- Cross-validate bioactivity with orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Fmoc-SPPS, standard coupling | Racemization control, stapling |

| Purification | Flash chromatography, HPLC | Chiral separation, DLS validation |

| Stability | Storage at –20°C, anhydrous solvents | Proteolytic resistance assays |

| Structural Analysis | -NMR, LC-MS | CD spectroscopy, X-ray crystallography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.